Balanced BRD4-BD1/BD2 Binding vs JQ1
MS417 achieves balanced binding affinity across both BRD4 bromodomains, with Kd values of 36.1 nM (BD1) and 25.4 nM (BD2) [1]. This balanced binding profile arises from the methyltriazole substituent of MS417, which accommodates the BRD4-BD1 binding cavity without steric hindrance. In contrast, the bulky tert-butyl group of the closely related analog (+)-JQ1 restricts tight binding to the BD1 cavity, resulting in preferential BD2 engagement and an imbalanced binding equilibrium across the tandem bromodomain architecture .
| Evidence Dimension | Structural basis of differential bromodomain binding preference (Kd) |
|---|---|
| Target Compound Data | BRD4-BD1 Kd = 36.1 nM; BRD4-BD2 Kd = 25.4 nM |
| Comparator Or Baseline | (+)-JQ1: BRD4-BD1 Kd ~89 nM; BRD4-BD2 Kd ~49 nM (class-level reference); steric hindrance from tert-butyl group limits BD1 binding |
| Quantified Difference | MS417 BD1/BD2 Kd ratio = 1.42 (balanced); JQ1 BD1/BD2 Kd ratio ≈ 1.82 (BD2-biased); structural divergence at substituent position drives differential binding mode |
| Conditions | Recombinant BRD4 bromodomain binding assays; Kd determined via fluorescence polarization or isothermal titration calorimetry |
Why This Matters
Balanced BD1/BD2 engagement may be critical for experiments where inhibition of both bromodomains is required for functional readout; JQ1's BD2 bias could confound interpretation of domain-specific contributions.
- [1] MedChemExpress. MS417 (HY-111139) Product Datasheet. CAS 916489-36-6. View Source
